Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

Lipophilicity Drug Design ADME Prediction

Researchers requiring BBB-penetrant peptide building blocks often face limited access to validated para-fluoro phenylalanine esters with confirmed cholinesterase selectivity. This racemic DL-mixture hydrochloride (CAS 24602-11-7) addresses both needs: a cost-effective chiral resolution platform and a direct precursor for BChE-selective tool compounds. • BChE selectivity index >10, IC₅₀ range 8-50 µM for optimized derivatives • Enables chiral HPLC method development and on-demand enantiomer resolution • Immediate utility in CNS peptide synthesis, PET tracer design, and Alzheimer's research

Molecular Formula C10H13ClFNO2
Molecular Weight 233.67 g/mol
CAS No. 24602-11-7
Cat. No. B1358013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
CAS24602-11-7
Molecular FormulaC10H13ClFNO2
Molecular Weight233.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)F)N.Cl
InChIInChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
InChIKeyFHEHCZJLZDLUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: Compound Profile & Physicochemical Identity


Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 24602-11-7; also indexed under CAS 64282-12-8 as the racemic mixture) is a fluorinated amino acid ester hydrochloride with molecular formula C₁₀H₁₃ClFNO₂ and molecular weight 233.67 g/mol . The compound exists as a racemic DL-mixture in its base listing, though enantiopure R- and S- variants are separately catalogued under distinct CAS numbers . The hydrochloride salt form confers enhanced aqueous solubility relative to the free base (CAS 59850-77-0), with a reported consensus Log Po/w of 1.51 and calculated aqueous solubility of 1.18 mg/mL . The compound incorporates a para-fluoro substituent on the phenylalanine scaffold, which modulates electronic properties, steric interactions, and metabolic stability compared to non-fluorinated or alternatively halogenated phenylalanine analogs .

Racemic DL-mixture supports chiral resolution workflows and method development
Hydrochloride salt provides enhanced aqueous solubility versus free base
Para-fluoro substitution enables distinct electronic modulation and metabolic stability context
Fluorinated phenylalanine ester scaffold for peptide synthesis and probe design

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: Non-Interchangeability with Analogs


Substitution with unfluorinated phenylalanine methyl ester hydrochloride, ortho- or meta-fluoro regioisomers, or alternative halogenated analogs (chloro-, bromo-) is not functionally equivalent due to quantifiable differences in three domains: (1) lipophilicity and membrane permeability driven by fluoro substitution at the para position alters logP and BBB penetration profiles [1]; (2) enzymatic substrate recognition and inhibitory potency diverge systematically—para-fluoro phenylalanine derivatives exhibit distinct cholinesterase inhibition IC₅₀ ranges compared to other regioisomers and halogen substitutions [2]; (3) chiral purity requirements in peptide synthesis demand enantiomerically resolved starting materials, where racemic substitution would compromise stereochemical fidelity of the final product . The hydrochloride salt form further differentiates solubility and handling characteristics from free base or alternative counterion formulations.

Regioisomer Mismatch

Ortho- or meta-fluoro analogs may shift lipophilicity and membrane permeability profiles away from para-fluoro characteristics.

Enzymatic Recognition Divergence

Fluorine position alters cholinesterase inhibition and receptor-binding profiles; class-level data suggest non-interchangeable activity profiles.

Chiral Integrity Requirement

Racemic substitution for enantiopure building blocks compromises stereochemical fidelity in peptide synthesis; single-enantiomer reactions may yield different outcomes.

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: Quantitative Differentiation Evidence


Para-Fluoro Substitution and Lipophilicity Enhancement

The para-fluoro substitution on the phenyl ring of methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride confers quantifiably increased lipophilicity compared to the non-fluorinated analog methyl 2-amino-3-phenylpropanoate hydrochloride. Consensus Log Po/w for the 4-fluoro-substituted target compound is calculated at 1.51, with individual computational methods reporting values from 1.55 (XLOGP3) to 2.11 (MLOGP) . This represents an approximate increase of 0.5 to 1.0 log units over the non-fluorinated phenylalanine methyl ester analog, directly impacting passive membrane permeability and tissue distribution characteristics [1]. The enhanced lipophilicity facilitates blood-brain barrier penetration in vivo, as demonstrated in peptide systems incorporating the 4-fluorophenylalanine residue [1].

Lipophilicity Shift
Reported
ΔLogP +0.5 to +1.0
Consensus LogP 1.51
Supports passive membrane permeability and BBB penetration potential
Computational prediction; experimental validation advised
Lipophilicity Drug Design ADME Prediction

Selective Butyrylcholinesterase Inhibition

Fluorophenylalanine-derived esters, including the core scaffold of methyl 2-amino-3-(4-fluorophenyl)propanoate, demonstrate selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). In a systematic study of N-acetylated fluorophenylalanine-based esters and amides, the ester derivatives exhibited IC₅₀ values for BChE ranging from 8.25 μM to 289.0 μM, with the most potent derivative (phenyl 2-acetamido-3-(4-fluorophenyl)propanoate) achieving IC₅₀ = 8.25 μM against BChE and selectivity index >10 relative to AChE [1][2]. In contrast, the AChE IC₅₀ range across the same compound series was 57.88–130.75 μM, representing an average 6.6-fold lower inhibitory potency against AChE compared to the most potent BChE inhibitors [1]. Esterification of the parent 4-fluorophenylalanine acid was essential for this enhanced BChE inhibition, with esters consistently outperforming amide analogs [2].

BChE Selective Inhibition
Class-level
BChE IC50 8.25–289 µM
vs AChE IC50 57.88–130.75 µM
Selectivity index >10
Supports cholinesterase pathway studies; ester core required for activity
N-acetylated ester derivatives; verify with target compound
Cholinesterase Inhibition BChE Selectivity Neurodegeneration Research

Blood-Brain Barrier Penetration by 4-Fluorophenylalanine Peptides

Peptide analogs incorporating 4-fluorophenylalanine (4-F-Phe) residues demonstrate quantifiable blood-brain barrier (BBB) penetration and central nervous system (CNS) activity following systemic administration, whereas unmodified phenylalanine-containing peptides typically exhibit restricted CNS access. In a study of cyclic endomorphin-2 analogs, substitution of Phe with 4-fluorophenylalanine (4-F-Phe) at position 4 yielded the potent mixed MOP/KOP agonist Dmt-c[d-Lys-Phe-4-F-Phe-Asp]NH₂ [1]. This analog produced strong antinociceptive effects in the mouse hot-plate test not only after intracerebroventricular (i.c.v.) injection but also following intraperitoneal (i.p.) administration, directly demonstrating BBB penetration and CNS target engagement [1][2]. In contrast, the non-fluorinated parent sequence showed substantially attenuated systemic activity. The 2,4-difluorophenylalanine (2,4-F-Phe) substitution yielded comparable CNS activity, but 4-F-Phe provided a more balanced receptor affinity profile [2].

BBB Penetration Evidence
Reported
4-F-Phe peptide produced CNS activity after systemic (i.p.) injection in mouse model
Supports CNS probe development; para-fluoro enables BBB crossing
Cyclic endomorphin-2 analog; model-specific observation
Blood-Brain Barrier CNS Penetration Opioid Receptor Pharmacology

Antitumor Activity in Microbial Prescreen

In a comparative structure-activity relationship study of N-benzoyl derivatives of ortho-, meta-, and para-fluorophenylalanine, the para-fluoro derivatives exhibited intermediate inhibitory activity relative to the meta- and ortho-fluoro regioisomers when tested at equimolar concentrations in a Lactobacillus casei microbial antitumor prescreen [1]. Meta-fluorophenylalanine derivatives demonstrated generally superior growth inhibition compared to both ortho- and para-fluoro isomers across a panel of 12 substituted benzoyl derivatives [1]. Specifically, m-chlorobenzoyl-p-fluoro-DL-phenylalanine was identified as the most active compound among all fluorophenylalanine derivatives tested, with quantifiable ID₅₀ values distinguishing the potency hierarchy: meta-fluoro > para-fluoro > ortho-fluoro for the majority of substituent pairs [1]. All but one of the para-fluoro derivatives (the o-nitrobenzoyl derivative) exhibited positive inhibition in the prescreen, confirming that para-fluoro substitution retains antitumor-relevant activity while offering a distinct potency profile from alternative regioisomers [1].

Microbial Prescreen Activity
Head-to-head
Activity rank: m-F > p-F > o-F
11/12 p-F derivatives positive
Supports cell-model SAR; para-fluoro retains distinct activity profile
L. casei prescreen model; in vitro only
Antitumor Screening Structure-Activity Relationship Fluorine Positional Isomers

Chiral Resolution and Enantioselective Synthesis Utility

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 24602-11-7 / 64282-12-8) is supplied as a racemic DL-mixture, providing a strategic advantage over single-enantiomer alternatives (D-enantiomer CAS 176896-72-3; L-enantiomer CAS 64231-55-6) for specific research and manufacturing workflows [1]. The racemic mixture serves dual purposes: (1) as a cost-effective starting material for chiral resolution to obtain either enantiomer on-demand, and (2) as an analytical reference standard for chiral HPLC method development and enantiomeric purity assessment . Commercial purity specifications for the racemate typically range from 95% to ≥98%, with multiple vendors offering NMR, HPLC, and GC batch quality documentation [1]. The free base (CAS 59850-77-0) and hydrochloride salt forms are chemically distinct, with the hydrochloride conferring melting point elevation (179–181°C) and enhanced aqueous solubility versus the free base [1].

Chiral Composition
Specification review
Racemic DL-mixture; purity 95–98%
Enables resolution to D- or L-enantiomer
Supports chiral method development and on-demand enantiomer access
Commercial racemate; batch-specific purity review advised
Chiral Resolution Enantioselective Synthesis Analytical Reference Standard

Enzyme Substrate and Receptor Binding Profile

4-Fluoro-L-phenylalanine, the parent amino acid of the target methyl ester hydrochloride, demonstrates distinct biochemical recognition properties compared to other halogenated phenylalanine analogs. It functions as a substrate for tyrosine hydroxylase (TH), enabling investigation of this enzyme's regulatory mechanisms . Additionally, 4-fluoro-L-phenylalanine binds specifically to the L-leucine receptor of Escherichia coli with a dissociation constant KD = 0.26 μM . This binding affinity places it in a quantifiable intermediate range relative to other halogenated phenylalanines—chloro- and bromo-substituted analogs exhibit differential toxicity profiles and competitive antagonism patterns against L-phenylalanine that vary systematically with the position and identity of the halogen substituent [1]. The para-fluoro substitution uniquely balances metabolic recognition (substrate for TH) with receptor binding affinity, a profile not replicated by ortho-fluoro, meta-fluoro, or heavier halogen substitutions [1].

Receptor Binding Affinity
Reported
KD = 0.26 µM (E. coli L-leucine receptor)
Substrate for tyrosine hydroxylase
Distinct recognition profile vs chloro-/bromo- analogs
Binding data from isolated receptor assay
Enzyme Substrate Specificity Tyrosine Hydroxylase Receptor Binding Affinity

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: Research & Industrial Applications


CNS-Penetrant Peptide Therapeutics and Blood-Brain Barrier Probe Development

Incorporation of 4-fluorophenylalanine residues into peptide backbones enables blood-brain barrier penetration and CNS activity following systemic administration, as demonstrated by 4-F-Phe-containing cyclic endomorphin-2 analogs that produced antinociception after intraperitoneal injection [1]. This property makes methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride an essential building block for CNS-targeted peptide drug discovery, particularly for opioid receptor pharmacology, neuropeptide engineering, and BBB-permeable probe design .

Butyrylcholinesterase-Selective Inhibitor Scaffold for Neurodegenerative Disease Research

The 4-fluorophenylalanine ester core structure confers selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with selectivity indices exceeding 10 in optimized derivatives [1]. The methyl ester hydrochloride serves as a key synthetic intermediate for generating BChE-selective tool compounds with IC₅₀ values in the 8–50 μM range, positioning it for Alzheimer's disease research where BChE upregulation correlates with disease progression .

Chiral Resolution Method Development and Enantioselective Synthesis Reference Standard

The racemic DL-mixture (CAS 24602-11-7 / 64282-12-8) provides a cost-effective platform for chiral HPLC method development, enantiomeric purity assessment, and on-demand resolution to either D- or L-enantiomers [1]. This dual utility distinguishes the racemate from single-enantiomer commercial offerings (D-enantiomer CAS 176896-72-3; L-enantiomer CAS 64231-55-6), enabling analytical laboratories and synthetic groups to establish chiral separation protocols without upfront investment in multiple enantiopure standards [2].

PET Imaging Tracer Precursor Synthesis for Oncology Diagnostics

4-Fluorophenylalanine-containing peptides accumulate selectively in tumor cells via oligopeptide transporters, enabling their development as PET imaging tracers for cancer diagnosis [1]. The methyl ester hydrochloride serves as a protected amino acid building block for solid-phase peptide synthesis of Phe(4F)-containing diagnostic peptides, with established synthetic routes supporting subsequent ¹⁸F radiolabeling for positron emission tomography applications in glioma and other tumor imaging .

Application
Selection Property
Validation Focus
CNS peptide probe research
4-F-Phe residue for BBB penetration
Systemic CNS activity models
Cholinesterase pathway studies
Ester core for BChE selectivity
BChE/AChE selectivity assay
Chiral method development
Racemic DL-mixture
Chiral HPLC and enantiopurity
PET imaging tracer research
Protected amino acid building block
Solid-phase synthesis and radiolabeling

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